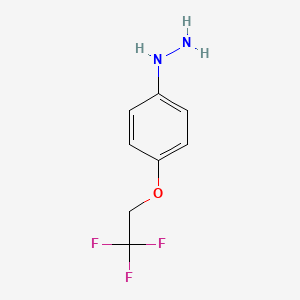

4-(2,2,2-Trifluoroethoxy)phenylhydrazine

Description

Significance of Fluorinated Organic Scaffolds in Advanced Chemistry

The deliberate incorporation of fluorine into organic molecules is a powerful strategy in modern chemistry, profoundly influencing the parent compound's physical, chemical, and biological properties. youtube.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional thermal and chemical stability to fluorinated molecules. alfa-chemistry.comwikipedia.org This stability is critical in the development of robust materials and pharmaceuticals. alfa-chemistry.comnih.gov

Fluorine's high electronegativity alters the electronic environment of a molecule, which can modulate its reactivity and acidity. acs.org Furthermore, substituting hydrogen with fluorine can enhance a molecule's lipophilicity, a key factor in improving the bioavailability and membrane permeability of drug candidates. youtube.com It is estimated that approximately 20% of pharmaceuticals and up to 40% of agrochemicals contain fluorine, a testament to the element's impact. alfa-chemistry.com These compounds find diverse applications, from liquid crystals and advanced polymers like Teflon to life-saving drugs and specialized lubricants. alfa-chemistry.comwikipedia.orgacs.org The strategic placement of fluorine atoms or fluoroalkyl groups can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased potency, making fluorinated scaffolds indispensable in medicinal chemistry and materials science. youtube.comnih.gov

Role of Phenylhydrazine (B124118) Derivatives as Key Synthetic Intermediates and Reagents

Phenylhydrazine, first characterized by Hermann Emil Fischer in 1875, and its derivatives are foundational reagents in organic synthesis. wikipedia.org They are prized for their versatility in constructing complex molecular architectures, particularly heterocyclic compounds. jindunchemistry.comresearchgate.net

One of the most notable applications is the Fischer indole (B1671886) synthesis, a reaction that uses a phenylhydrazine and an aldehyde or ketone to form an indole ring system—a core structure in many natural products and pharmaceuticals. wikipedia.orgchemicalbook.com Phenylhydrazines are also crucial for the formation of phenylhydrazones. This reaction with carbonyl compounds is not only used for the characterization and identification of aldehydes and ketones but also serves as a pathway to synthesize various biologically active molecules. jindunchemistry.comchemicalbook.comrroij.com The reactivity of the hydrazine (B178648) unit allows it to participate in a wide array of transformations, including condensation and reductive reactions, making phenylhydrazine derivatives indispensable tools for synthetic chemists in the pharmaceutical, dye, and agrochemical industries. jindunchemistry.comresearchgate.netchemicalbook.com

Structural Features and IUPAC Nomenclature of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine

The structure of this compound is defined by a hydrazine group (-NHNH₂) attached to a phenyl ring, which is substituted at the para-position (position 4) with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃). The IUPAC name for this compound is 1-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine . It is most commonly handled and sold as its hydrochloride salt, [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine Hydrochloride . chemicalbook.compharmaffiliates.com The presence of the highly electronegative fluorine atoms in the ethoxy group significantly influences the electronic properties of the aromatic ring and the reactivity of the hydrazine moiety.

Chemical and Physical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 115171-04-5 chemicalbook.com |

| Molecular Formula | C₈H₁₀ClF₃N₂O guidechem.com |

| Molecular Weight | 242.63 g/mol guidechem.com |

| Appearance | Solid |

| Synonyms | (4-(2,2,2-trifluoroethoxy)phenyl)hydrazine HCl, 1-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine hydrochloride |

Overview of Research Areas Utilizing Trifluoroethoxy-Substituted Aromatic Hydrazines

Trifluoroethoxy-substituted aromatic hydrazines, such as this compound, are valuable reagents primarily used in the synthesis of complex heterocyclic molecules for biological applications. The combination of the reactive hydrazine group with the property-enhancing trifluoroethoxy substituent makes them attractive starting materials in drug discovery and crop science.

A key research application for [4-(2,2,2-Trifluoroethoxy)phenyl]hydrazine hydrochloride is as a reagent in the synthesis of pyrazolopyridines and pyrazolopyrimidines, which are explored for their potential use as pesticides. chemicalbook.com The pyrazole (B372694) scaffold is a well-known pharmacophore in many bioactive compounds. Similarly, related compounds like 4-(trifluoromethoxy)phenylhydrazine are used to synthesize pyrazole-containing bisphosphonates, indicating a broader utility for such reagents in creating pyrazole-based structures for medicinal chemistry. sigmaaldrich.com

Furthermore, research into fluorinated hydrazones as potential antibacterial agents highlights a general strategy where fluorinated aromatic aldehydes are reacted with hydrazides. mdpi.com This underscores the scientific interest in combining fluorine-containing aromatic rings with hydrazine-derived functionalities to generate novel molecules with enhanced biological activity. mdpi.com Substituted hydrazino-thiazole derivatives are another class of compounds synthesized from hydrazine precursors that have been investigated for antioxidant properties. nih.gov These research areas collectively demonstrate that trifluoroethoxy-substituted aromatic hydrazines are primarily leveraged for the synthesis of novel heterocyclic compounds intended for evaluation in pharmaceutical and agrochemical development programs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-1-6(13-12)2-4-7/h1-4,13H,5,12H2 |

InChI Key |

BUVKPKXJYPANIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN)OCC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroethoxy Phenylhydrazine

Precursor Synthesis and Functional Group Transformations Leading to the Phenylhydrazine (B124118) Core

The most viable and commonly employed route to 4-(2,2,2-trifluoroethoxy)phenylhydrazine proceeds through its corresponding aniline (B41778) precursor, 4-(2,2,2-trifluoroethoxy)aniline . The synthesis of this key intermediate is typically achieved in two main steps starting from readily available materials.

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. 1-Fluoro-4-nitrobenzene is treated with the sodium salt of 2,2,2-trifluoroethanol (trifluoroethoxide), generated in situ using a suitable base such as sodium hydride. The strongly electron-withdrawing nitro group in the para position activates the fluorine atom for displacement by the trifluoroethoxide nucleophile. This reaction selectively yields 4-(2,2,2-trifluoroethoxy)nitrobenzene .

The second step is the reduction of the nitro group to an amine. A highly efficient method for this transformation is the catalytic hydrogenation of 4-(2,2,2-trifluoroethoxy)nitrobenzene. asianpubs.org Using palladium on carbon (Pd/C) as the catalyst in an ethanol (B145695) solvent at elevated temperature and pressure, 4-(2,2,2-trifluoroethoxy)aniline can be obtained in high yield and purity. asianpubs.org This transformation is a critical functional group interconversion that sets the stage for the final hydrazine (B178648) formation.

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| SNAr | 1-Fluoro-4-nitrobenzene, 2,2,2-Trifluoroethanol | Sodium Hydride (NaH) | DMF/Toluene | 80–140°C | 4-(2,2,2-Trifluoroethoxy)nitrobenzene | Good to Excellent |

| Reduction | 4-(2,2,2-Trifluoroethoxy)nitrobenzene | H₂, Pd/C | Ethanol | 70°C, 1h | 4-(2,2,2-Trifluoroethoxy)aniline | 97% asianpubs.org |

Strategies for Regioselective Introduction of the Trifluoroethoxy Moiety on the Aromatic Ring

The regioselectivity of the synthesis is decisively controlled during the initial SNAr reaction. The substitution pattern of the starting material, 1-fluoro-4-nitrobenzene , dictates that the incoming nucleophile, trifluoroethoxide, will exclusively displace the fluorine atom at the 1-position. The nitro group at the 4-position strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Since the leaving group (fluorine) is at the para position relative to the nitro group, the reaction proceeds with high regioselectivity to form the desired 4-substituted product. libretexts.org

Alternative strategies, such as the Williamson ether synthesis starting from 4-aminophenol and a trifluoroethylating agent, are generally less favorable. youtube.comyoutube.com Such a reaction could lead to competing N-alkylation of the amino group, resulting in a mixture of products and complicating purification. Therefore, the SNAr approach on a pre-functionalized nitrobenzene (B124822) ring is the superior strategy for ensuring the regioselective introduction of the trifluoroethoxy group at the 4-position.

Hydrazine Formation Reactions: Mechanisms and Optimization

The conversion of the precursor, 4-(2,2,2-trifluoroethoxy)aniline, to the final product, This compound , is classically achieved through a two-step diazotization and reduction sequence. orgsyn.orgchemicalbook.com

Step 1: Diazotization The primary aromatic amine is reacted with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). organic-chemistry.org The amine's nucleophilic nitrogen attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and the elimination of water, a relatively stable diazonium salt, 4-(2,2,2-trifluoroethoxy)benzenediazonium chloride , is formed. libretexts.org Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt. orgsyn.org

Step 2: Reduction The isolated or in situ-generated diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this purpose is sodium sulfite (B76179) (Na₂SO₃). orgsyn.org The reaction involves the addition of the sulfite ion to the diazonium salt, followed by a rearrangement and subsequent hydrolysis under acidic conditions to yield the phenylhydrazine hydrochloride salt. Neutralization with a base then liberates the free hydrazine. orgsyn.org

Optimization of this process involves careful control of temperature, the rate of addition of reagents, and pH to maximize the yield of the diazonium salt and ensure its efficient reduction while minimizing side reactions. orgsyn.org

Comparative Analysis of Different Synthetic Routes: Efficiency, Atom Economy, and Scalability

The described synthetic pathway is generally the most efficient and scalable route. Below is a comparative analysis with a potential alternative.

| Parameter | Route A: SNAr → Reduction → Diazotization/Reduction | Route B: Williamson Ether Synthesis → Diazotization/Reduction |

| Starting Materials | 1-Fluoro-4-nitrobenzene, 2,2,2-Trifluoroethanol | 4-Aminophenol, 2,2,2-Trifluoroethyl halide/sulfonate |

| Efficiency/Yield | High. The catalytic reduction of the nitro intermediate is reported with up to 97% yield. asianpubs.org Diazotization/reduction is a well-established, high-yielding process. | Moderate to low. Risk of competing N-alkylation alongside the desired O-alkylation, leading to lower yields of the required precursor and difficult purification. |

| Atom Economy | Moderate. The diazotization/reduction sequence generates significant salt byproducts (e.g., sodium sulfate). The initial SNAr has good atom economy. | Potentially lower due to side reactions. The Williamson ether synthesis itself can have good atom economy, but the overall process is hampered by poor selectivity. |

| Scalability | High. Catalytic hydrogenation and diazotization reactions are common, well-understood industrial processes. acs.orggoogle.com Continuous flow processes for phenylhydrazine synthesis have also been developed, enhancing safety and efficiency. google.com | Low. The lack of selectivity in the etherification step makes large-scale production challenging and economically unviable due to purification costs and lower throughput. |

| Regioselectivity | Excellent. Controlled by the starting material. | Poor. Difficult to achieve selective O-alkylation over N-alkylation. |

Green Chemistry Approaches in the Synthesis of this compound

Several principles of green chemistry can be applied to enhance the environmental profile of the synthesis of this compound.

Safer Solvents and Reaction Conditions: The SNAr reaction, traditionally performed in solvents like DMF, can be adapted to use greener alternatives. Studies have shown that polyethylene (B3416737) glycol (PEG) or even water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can serve as effective media for SNAr reactions, reducing the reliance on volatile and toxic organic solvents. nih.govrsc.org

Catalytic Reductions: The reduction of 4-(2,2,2-trifluoroethoxy)nitrobenzene is a prime candidate for green innovation. While catalytic hydrogenation with H₂ gas is efficient, catalytic transfer hydrogenation using safer hydrogen donors like sodium hypophosphite or formic acid can be an alternative. rsc.org The use of highly selective and recyclable catalysts, such as manganese-based catalysts or nanoparticles stabilized in microgels, can minimize waste and catalyst leaching. acs.orgresearchgate.net Iron-mediated reductions in acidic water are also a classic, inexpensive, and relatively green method. nih.gov

Process Intensification: The development of continuous flow reactors for both the SNAr and the diazotization/reduction steps can significantly improve safety, particularly for the handling of potentially unstable diazonium intermediates. google.com Flow chemistry allows for better temperature control, reduced reaction volumes, and higher throughput, aligning with green engineering principles.

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 2,2,2 Trifluoroethoxy Phenylhydrazine

Reactions Involving the Hydrazine (B178648) Functional Group: Condensations, Cyclizations, and Nucleophilic Additions

The reactivity of 4-(2,2,2-trifluoroethoxy)phenylhydrazine is significantly influenced by its hydrazine moiety (-NHNH₂). This functional group is a potent nucleophile and serves as a linchpin for a variety of chemical transformations, most notably condensations, cyclizations, and nucleophilic additions.

Phenylhydrazines readily undergo condensation reactions with aldehydes and ketones to form the corresponding phenylhydrazones. youtube.comyoutube.com This reaction proceeds via a two-step mechanism: a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. youtube.comyoutube.com The resulting 4-(2,2,2-trifluoroethoxy)phenylhydrazones are versatile intermediates in organic synthesis.

The hydrazine group is also fundamental to various cyclization reactions that yield important heterocyclic scaffolds. Phenylhydrazines are classic precursors for the synthesis of pyrazole (B372694) and indole (B1671886) derivatives. researchgate.net For instance, the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents leads to the formation of substituted pyrazoles through a sequence of condensation and intramolecular cyclization. researchgate.net Complicated reaction patterns can arise, sometimes leading to mixtures of products like hydrazides and pyrazolones, depending on the structure of the keto ester substrate. researchgate.net The Fischer indole synthesis, another cornerstone reaction, utilizes phenylhydrazones which, under acidic catalysis, rearrange to form indole rings. Phenylhydrazines and their derivatives have been instrumental in developing diverse heterocyclic structures, often with high regioselectivity under mild conditions. researchgate.net

Nucleophilic addition is the initial and defining step for many of these transformations. youtube.com Beyond carbonyl compounds, the hydrazine group can react with other electrophiles. For example, studies on α-substituted epoxides have shown that phenylhydrazine (B124118) can induce complex rearrangements and ring-opening reactions, highlighting its nucleophilic character. rsc.org

Table 1: Representative Reactions of the Phenylhydrazine Functional Group

| Reaction Type | Reagent | Product Type | Conditions/Catalyst |

|---|

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the benzene (B151609) ring of this compound. fiveable.memasterorganicchemistry.com The regiochemical outcome of these reactions is determined by the directing effects of the two substituents: the hydrazine (-NHNH₂) group and the 4-(2,2,2-trifluoroethoxy) group (-OCH₂CF₃). wikipedia.org

Both substituents are classified as ortho-, para-directors. libretexts.orgsavemyexams.com This is because the atoms directly attached to the ring (nitrogen and oxygen, respectively) possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect). unizin.org This electron donation stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions. youtube.commasterorganicchemistry.com

In this compound, the two groups are situated para to each other. Therefore, their directing effects reinforce each other, guiding incoming electrophiles to the four equivalent ortho and meta positions relative to the substituents. Specifically, substitution is directed to the positions ortho to the trifluoroethoxy group (which are meta to the hydrazine group) and ortho to the hydrazine group (which are meta to the trifluoroethoxy group).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|

Influence of the Trifluoroethoxy Substituent on Electronic and Steric Properties and Reaction Outcomes

The 2,2,2-trifluoroethoxy substituent (-OCH₂CF₃) exerts a profound and dualistic influence on the molecule's reactivity through a combination of electronic and steric effects. differencebetween.comwikipedia.org

Electronic Effects: The primary electronic features of the trifluoroethoxy group are a strong, electron-withdrawing inductive effect (-I) and a moderate, electron-donating resonance effect (+M). unizin.org

Inductive Effect (-I): The three highly electronegative fluorine atoms on the terminal carbon create a powerful dipole, pulling electron density through the sigma bonds of the ethoxy bridge and away from the aromatic ring. This effect deactivates the ring towards electrophilic attack, making reactions slower compared to compounds with electron-donating groups. organicchemistrytutor.com

Resonance Effect (+M): The lone pairs on the oxygen atom directly attached to the ring can be delocalized into the aromatic π-system. This effect increases electron density at the ortho and para positions and is responsible for the group's ortho-, para-directing nature in EAS reactions. unizin.orgyoutube.com

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds. wikipedia.org The trifluoroethoxy group is significantly larger than a methoxy (B1213986) or even an ethoxy group. This steric bulk can hinder the approach of reagents to the adjacent ortho positions on the aromatic ring or to the hydrazine functional group itself. wikipedia.org In EAS reactions, this may lead to a preference for substitution at the less sterically encumbered ortho position. In reactions involving the hydrazine group, its accessibility to bulky reagents may be reduced, potentially lowering reaction rates or altering reaction pathways.

Table 3: Comparison of Electronic and Steric Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Steric Hindrance |

|---|

Transition State Analysis and Reaction Pathway Elucidation for Key Transformations

Understanding the mechanistic pathways of reactions involving this compound requires an analysis of the transition states and intermediates that govern selectivity and reactivity. Computational methods, such as Density Functional Theory (DFT), are often employed to elucidate these complex reaction coordinates. researchgate.netnih.gov

For electrophilic aromatic substitution, the reaction proceeds through a high-energy carbocationic intermediate known as a sigma complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is the determining factor for the regiochemical outcome. When an electrophile attacks at the ortho or para position relative to the trifluoroethoxy group, the positive charge can be delocalized onto the oxygen atom via resonance. This provides a crucial stabilizing interaction that lowers the energy of the transition state leading to this intermediate. Attack at the meta position does not allow for this resonance stabilization from the oxygen, resulting in a higher-energy transition state and a much slower reaction rate for meta substitution. libretexts.org This explains the ortho-, para-directing nature of the trifluoroethoxy group despite its inductive deactivating character.

In condensation reactions with carbonyls, the rate-determining step can be either the initial nucleophilic attack or the subsequent dehydration. The electron-withdrawing nature of the trifluoroethoxy group reduces the nucleophilicity of the hydrazine, potentially slowing the initial attack. The transition state for this step involves the formation of a new C-N bond and the development of charge separation.

For more complex, stereoselective reactions, such as the allylation of derived hydrazones, transition state analysis is key to explaining the observed stereocontrol. In the reaction of acyl hydrazones with allylboronic acids, the high syn selectivity is attributed to a chelation-controlled, chair-like transition state. organic-chemistry.orgdiva-portal.org The boron atom coordinates with both the carbonyl oxygen and the imine nitrogen of the hydrazone, creating a rigid, organized structure that directs the approach of the allyl group. diva-portal.org This contrasts with the anti selectivity typically seen with imines, underscoring the critical role of the acylhydrazone functional group in dictating the reaction pathway. diva-portal.orgnih.gov

Catalyst-Mediated Reactions and Stereochemical Control in Derivatization

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and its derivatives. Catalysts can enhance reaction rates, enable otherwise inaccessible pathways, and, crucially, impart stereochemical control.

Many classical reactions involving this substrate are catalyst-mediated. Electrophilic aromatic substitutions like halogenation and nitration often require Lewis or Brønsted acid catalysts to generate a sufficiently potent electrophile to react with the deactivated aromatic ring. fiveable.memasterorganicchemistry.com Domino condensation-cyclization reactions can be mediated by reagent systems like P₄O₁₀/TfOH, which act as powerful dehydrating agents and acids to promote the formation of heterocyclic systems. nih.gov Furthermore, novel methodologies are emerging, such as photo-induced, transition-metal-free reactions where phenylhydrazine itself can act as a promoter in the presence of light and a base to achieve transformations like dehalogenation. nih.gov

A significant area of research is the catalyst-mediated generation of chiral molecules from hydrazone derivatives. The transition metal-catalyzed asymmetric hydrogenation of hydrazones is a direct and efficient method for producing optically active hydrazines, which are valuable building blocks. researchgate.net Various catalyst systems, including those based on nickel, rhodium, and iridium, have been developed to achieve high yields and excellent enantioselectivity. researchgate.netnih.gov For example, nickel-catalyzed asymmetric hydrogenation of hydrazones has been reported with up to 99.4:0.6 enantiomeric ratio (er). researchgate.net

Stereochemical control is also prominent in addition reactions to hydrazones. The diastereoselective allylation of chiral hydrazones can be achieved using palladium-catalyzed, indium-mediated systems. acs.org The direct allylation of acyl hydrazones with allylboronic acids is a notable example of substrate-controlled stereoselectivity, yielding syn products with very high diastereoselectivity without the need for an external catalyst. organic-chemistry.orgdiva-portal.org This "self-activated" process relies on chelation to control the facial selectivity of the addition, providing a powerful tool for constructing complex molecules with defined stereochemistry. diva-portal.org

Table 4: Examples of Catalyst Systems in Hydrazine/Hydrazone Chemistry

| Reaction | Catalyst | Stereochemical Outcome | Reference |

|---|

Derivatization Strategies and Functionalization of 4 2,2,2 Trifluoroethoxy Phenylhydrazine

Synthesis of Hydrazone, Hydrazide, and Other Nitrogen-Containing Derivatives

The hydrazine (B178648) functional group is a cornerstone for synthesizing a variety of nitrogen-containing derivatives, most notably hydrazones and hydrazides.

Hydrazones: The reaction of phenylhydrazines with carbonyl compounds such as aldehydes and ketones is a fundamental method for forming phenylhydrazones. vedantu.comyoutube.com This condensation reaction typically proceeds by mixing the 4-(2,2,2-trifluoroethoxy)phenylhydrazine with the desired carbonyl compound, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst like acetic acid to facilitate the dehydration. researchgate.netnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. youtube.com This method is highly efficient for producing a wide array of hydrazone derivatives. preprints.orgrsc.org

Table 1: Examples of Hydrazone Synthesis from this compound

| Carbonyl Reactant | Resulting Hydrazone Derivative | Reaction Conditions |

|---|---|---|

| Acetone | (E)-1-(propan-2-ylidene)-2-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine | Acetic acid, Water researchgate.net |

| Benzaldehyde | (E)-1-benzylidene-2-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine | Ethanol, reflux preprints.org |

| Cyclohexanone | (E)-1-cyclohexylidene-2-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine | Acetic acid researchgate.net |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(4-(2,2,2-trifluoroethoxy)phenyl)hydrazine | Ethanol, Acetic acid catalyst nih.gov |

Hydrazides: Hydrazides are another important class of derivatives, characterized by the R-CO-NH-NH- structure. These can be synthesized from this compound through acylation. The reaction typically involves treating the hydrazine with an acylating agent like an acyl chloride or a carboxylic acid anhydride. mdpi.comnih.gov For instance, reacting this compound with a substituted benzoyl chloride would yield the corresponding N'-phenylbenzohydrazide. nih.gov Alternatively, condensation reactions with carboxylic acids can be achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Other nitrogen-containing derivatives can be accessed as well. For example, reaction with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) derivatives, which are valuable precursors for various heterocyclic systems.

Functionalization of the Aromatic Ring through Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The aromatic ring of this compound can be functionalized using powerful carbon-carbon bond-forming reactions like the Suzuki and Sonogashira couplings. However, the parent molecule itself is not a suitable substrate for these reactions as it lacks the necessary leaving group (typically a halide or triflate). Therefore, a preliminary halogenation step is required to introduce an iodine or bromine atom onto the phenyl ring, creating a reactive handle for subsequent cross-coupling.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. After halogenating the this compound scaffold, for example at the position ortho to the hydrazine group, the resulting aryl halide can be coupled with various aryl or vinyl boronic acids. This strategy allows for the modular synthesis of biaryl structures. The choice of palladium catalyst and ligands is crucial for achieving high yields and chemoselectivity, especially when differentiating between different halides on the same molecule. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgwikipedia.orgsynarchive.com Similar to the Suzuki reaction, a halogenated derivative of this compound is required. This reaction is highly valuable for introducing alkynyl moieties, which can serve as rigid linkers or be further elaborated into more complex structures. Modern copper-free Sonogashira protocols offer advantages by minimizing the formation of alkyne homocoupling byproducts. nih.gov

Table 2: Proposed Cross-Coupling Reactions of Halogenated this compound Derivatives

| Coupling Reaction | Halogenated Substrate Example | Coupling Partner | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | 1-bromo-2-(hydrazinyl)-4-(2,2,2-trifluoroethoxy)benzene | Phenylboronic acid | 2'-(hydrazinyl)-5'-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-2-amine |

| Sonogashira Coupling | 1-(hydrazinyl)-2-iodo-4-(2,2,2-trifluoroethoxy)benzene | Phenylacetylene | 1-(phenylethynyl)-2-(hydrazinyl)-4-(2,2,2-trifluoroethoxy)benzene |

| Suzuki Coupling | 1-bromo-2-(hydrazinyl)-4-(2,2,2-trifluoroethoxy)benzene | 4-(Methylsulfonyl)phenylboronic acid | 1-(hydrazinyl)-2-(4-(methylsulfonyl)phenyl)-4-(2,2,2-trifluoroethoxy)benzene |

| Sonogashira Coupling | 1-(hydrazinyl)-2-iodo-4-(2,2,2-trifluoroethoxy)benzene | Trimethylsilylacetylene | 1-((trimethylsilyl)ethynyl)-2-(hydrazinyl)-4-(2,2,2-trifluoroethoxy)benzene |

Introduction of Additional Functionalities onto the Trifluoroethoxy Moiety

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a key feature of the title compound, prized for its significant impact on molecular properties. It is known to increase lipophilicity and metabolic stability. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, and the trifluoromethyl group is exceptionally robust. mdpi.com Consequently, the trifluoroethoxy moiety is generally considered to be chemically inert under most synthetic conditions. acs.org

Direct functionalization of the trifluoroethoxy group itself is synthetically challenging and not a commonly employed strategy. The high strength of the C-F and C-O bonds makes selective transformations difficult without disrupting the rest of the molecule. mdpi.comtcichemicals.com Research has focused more on methods for introducing the trifluoroethoxy group onto aromatic rings acs.org or using it as a stable alternative to more labile groups like chlorides in SNAr reactions, which underscores its inherent stability. acs.org Therefore, derivatization strategies for this class of compounds almost exclusively target the hydrazine group or the aromatic ring rather than attempting to modify the highly stable fluorinated tail.

Cycloaddition Reactions Utilizing this compound as a Precursor

Hydrazine derivatives are valuable precursors in cycloaddition reactions for the synthesis of various nitrogen-containing heterocycles. bohrium.com this compound can be readily converted into reactive intermediates, such as hydrazones, which can then participate in these cyclization pathways.

One of the most common applications is the synthesis of pyrazole (B372694) and pyrazoline rings. The reaction of a hydrazone derived from this compound with an α,β-unsaturated aldehyde or ketone can lead to the formation of pyrazoline derivatives through a [3+2] cycloaddition pathway. researchgate.net For example, the condensation of this compound with chalcones (1,3-diaryl-2-propen-1-ones) in a suitable solvent like pyridine (B92270) can yield tricyclic benzopyranopyrazoles. researchgate.net

Similarly, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles. The initial condensation forms a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Phenylhydrazines can also participate in [4+2] cycloaddition reactions. For instance, phenyldiazenes, which can be generated from phenylhydrazine (B124118) precursors, have been shown to react with dienes like furan (B31954) to yield pyridazinium salts, conserving the N=N moiety in the product. nih.gov

Table 3: Cycloaddition Reactions Using this compound Precursors

| Reaction Type | Reactant for Hydrazone/Precursor | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | α,β-Unsaturated ketone (e.g., E-3-arylideneflavanone) researchgate.net | Pyrazoline derivative (e.g., Tetrahydro-benzopyranopyrazole) |

| Condensation/Cyclization | 1,3-Diketone (e.g., Acetylacetone) | Pyrazole derivative |

| [4+2] Cycloaddition | Furan (from phenyldiazene (B1210812) intermediate) nih.gov | Pyridazinium salt |

| [3+2] Cycloaddition | Phenyl glyoxal (B1671930) (after forming N-tosylhydrazone) researchgate.net | 1,2,3-Triazole derivative (via diazo intermediate) |

Strategies for Oligomerization and Polymerization Incorporating the Compound into Material Backbones

Incorporating this compound into polymer backbones offers a pathway to new materials with potentially enhanced thermal stability, solubility, and specific electronic properties conferred by the fluorinated group.

One viable strategy is chemical oxidative polymerization. Phenylhydrazine hydrochloride has been successfully copolymerized with other monomers, such as 4,4′-diaminodiphenyl sulfone, using an oxidizing agent like potassium persulfate in an acidic medium. e-journals.in A similar approach could be applied to this compound hydrochloride. The polymerization would likely proceed through the formation of radical species at the nitrogen atoms, leading to chain growth.

The introduction of substituents onto the phenyl ring of aniline-based polymers is known to improve their solubility in common organic solvents, a significant advantage over the often-insoluble parent polymers like polyaniline. e-journals.in The bulky and lipophilic 2,2,2-trifluoroethoxy group on the phenylhydrazine monomer would be expected to enhance the solubility and processability of the resulting polymer. Furthermore, the strong electron-withdrawing nature of the trifluoroethoxy group could modulate the electronic properties and conductivity of the final material. Such polymers could find applications in areas like electrochromic devices or as components in advanced composite materials.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a detailed map of the atomic connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a set of multiplets in the range of δ 6.8-7.5 ppm. The protons of the hydrazine (B178648) group (-NHNH₂) would likely produce broad signals, the chemical shift of which can be dependent on solvent and concentration. The methylene (B1212753) protons (-O-CH₂-CF₃) of the trifluoroethoxy group are expected to show a quartet due to coupling with the adjacent fluorine atoms. organicchemistrydata.orgmsu.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Characteristic signals would be observed for the aromatic carbons, with their chemical shifts influenced by the electron-donating ether group and the electron-withdrawing hydrazine substituent. The carbon atom of the methylene group (-O-CH₂) would appear in the ether region of the spectrum, while the carbon of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms. chemicalbook.comnih.govresearchgate.net

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial technique for the characterization of this compound. A single, sharp signal is anticipated for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the trifluoromethyl group. ichorlifesciences.comwikipedia.orgnih.gov

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the structural assignments made from the 1D spectra.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.8 - 7.5 | Multiplets | Aromatic protons |

| ¹H | ~4.4 | Quartet | -O-CH₂-CF₃ |

| ¹H | Broad | Singlet | -NHNH₂ |

| ¹³C | 115 - 150 | - | Aromatic carbons |

| ¹³C | ~65 | Quartet | -O-CH₂-CF₃ |

| ¹³C | ~124 | Quartet | -CF₃ |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. For the hydrochloride salt, the molecular formula is C₇H₈ClF₃N₂O with a computed molecular weight of approximately 228.60 g/mol . nih.gov HRMS provides a highly accurate mass measurement, which can confirm this elemental composition.

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Cleavage of the N-N bond, leading to fragments corresponding to the trifluoroethoxyphenyl group and the amino group.

Loss of the trifluoromethyl group (-CF₃).

Cleavage of the ether bond (C-O), separating the trifluoroethyl group from the phenoxy moiety.

Fragmentation of the phenyl ring.

Analysis of these fragments allows for a step-by-step reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include:

N-H stretching vibrations from the hydrazine group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Strong C-O-C stretching vibrations for the ether linkage, usually in the 1000-1300 cm⁻¹ range.

Very strong and characteristic C-F stretching vibrations from the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ region. nih.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C-F stretching modes may also be Raman active. researchgate.netdtic.milijtsrd.comnih.gov

Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Hydrazine (-NH₂) | 3200-3400 | - | N-H Stretch |

| Aromatic Ring | >3000 | >3000 | C-H Stretch |

| Aromatic Ring | 1450-1600 | 1450-1600 | C=C Stretch |

| Ether (-O-CH₂) | 1000-1300 | - | C-O-C Stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a compound in the solid state. While no public crystal structure for this compound is currently available, such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the molecule in the crystalline lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydrazine group and potential π-π stacking of the phenyl rings, which govern the crystal packing. chemicalbook.compharmaffiliates.commsu.edu

Advanced Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Purity Profiling and Impurity Identification

To ensure the quality of this compound, its purity must be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for separating, identifying, and quantifying the main component and any potential impurities.

GC-MS: For volatile and thermally stable compounds, GC-MS is a suitable technique. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then introduced into the mass spectrometer for identification. This method is effective for identifying volatile impurities, starting materials, or by-products from the synthesis. nih.govkyushu-u.ac.jpphenomenex.com

LC-MS/MS: LC-MS/MS is a highly sensitive and selective technique, particularly for non-volatile or thermally labile compounds. The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by tandem mass spectrometry. This method is ideal for creating a detailed purity profile and identifying trace-level impurities. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information for the identification of unknown impurities. nih.govscitepress.orgnih.govrug.nlmdpi.comgoogle.com The development of a robust LC-MS/MS method would involve optimizing the chromatographic conditions (column, mobile phase, gradient) and the mass spectrometric parameters (ionization mode, collision energy) to achieve the best separation and sensitivity.

Computational Chemistry and Theoretical Investigations of 4 2,2,2 Trifluoroethoxy Phenylhydrazine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(2,2,2-Trifluoroethoxy)phenylhydrazine. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used method for such investigations, offering a balance between accuracy and computational cost.

The electronic structure analysis focuses on the distribution of electrons within the molecule. The calculated molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the hydrazine (B178648) group and the oxygen and fluorine atoms of the trifluoroethoxy group, indicating their nucleophilic character. The aromatic ring would exhibit regions of both positive and negative potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the phenylhydrazine (B124118) moiety, while the LUMO may be distributed over the aromatic ring and the trifluoroethoxy group.

Natural Bond Orbital (NBO) analysis provides further details on charge distribution by calculating the charges on individual atoms. This method offers a more quantitative picture than the MEP map.

Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping of the Molecule

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. This is achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

The key dihedral angles for this molecule would be around the C-O bond of the ethoxy group, the O-C bond of the phenyl ring, and the C-N and N-N bonds of the hydrazine group. The calculations would reveal the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima and the energy barriers between them. This information is vital for understanding the molecule's shape and how it might interact with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry of the molecule. rsc.org These calculations provide the positions and intensities of the vibrational bands. The theoretical spectrum can be compared with an experimental FT-IR spectrum. Key vibrational modes for this molecule would include N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-O-C stretching of the ether linkage, and the strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1000-1200 cm⁻¹ region).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). unito.it This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities. The predicted spectrum can be compared to an experimental one, often recorded in a solvent like methanol (B129727) or ethanol (B145695). spectrabase.com Phenylhydrazine derivatives typically show absorption bands in the UV region corresponding to π→π* transitions of the aromatic system.

Table 2: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Expected Experimental Range |

| ¹H NMR (δ, ppm) | Aromatic: 6.9-7.4, -OCH₂-: 4.4, -NHNH₂: 4.0, 5.5 | Aromatic: 6.8-7.5, -OCH₂-: 4.2-4.6, -NHNH₂: variable |

| ¹³C NMR (δ, ppm) | Aromatic C: 115-155, -OCH₂-: 65-70, -CF₃: ~124 (q) | Aromatic C: 110-160, -OCH₂-: 60-75, -CF₃: ~120-130 |

| IR (cm⁻¹) | N-H stretch: 3350, C-F stretch: 1150, C-O-C stretch: 1250 | N-H stretch: 3300-3400, C-F stretch: 1000-1200, C-O-C stretch: 1200-1280 |

| UV-Vis (λ_max, nm) | 240, 295 | 230-250, 280-310 |

Note: The data in this table is hypothetical and for illustrative purposes. Expected experimental ranges are based on data for analogous compounds.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational modeling can be used to map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. For example, in a condensation reaction with an aldehyde or ketone to form a hydrazone, computational methods can help determine whether the reaction proceeds through a stepwise or concerted mechanism and identify the rate-determining step.

Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of a molecule's behavior in a condensed phase, such as in a solvent. organicchemistrydata.org MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide insights into how the molecule interacts with solvent molecules, such as water or ethanol. These simulations can reveal the formation of hydrogen bonds between the hydrazine group and protic solvents, as well as other non-covalent interactions. Understanding these solvent effects is crucial as they can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution.

Applications of 4 2,2,2 Trifluoroethoxy Phenylhydrazine in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in the Synthesis of Novel Organic Reagents and Ligands

The reactivity of the hydrazine (B178648) group in 4-(2,2,2-Trifluoroethoxy)phenylhydrazine makes it a valuable starting material for the synthesis of a variety of organic reagents and ligands. The presence of the trifluoroethoxy group can impart desirable properties such as increased stability and altered electronic characteristics to the final products.

Hydrazine derivatives are well-established precursors for the synthesis of heterocyclic compounds, which are central to many areas of chemistry. For instance, phenylhydrazines are commonly used in the Fischer indole (B1671886) synthesis to produce indole derivatives, a core structure in many pharmaceuticals and functional materials. The trifluoroethoxy substituent on the phenyl ring of this compound can influence the reaction's regioselectivity and the electronic properties of the resulting indole.

Furthermore, the reaction of hydrazines with carbonyl compounds yields hydrazones, which can act as versatile ligands in coordination chemistry. rsc.org The trifluoroethoxy group in ligands derived from this compound can enhance the stability and catalytic activity of the corresponding metal complexes. These complexes can find applications in various catalytic transformations. The synthesis of such ligands often involves a straightforward condensation reaction, making this an efficient method for generating a library of functional molecules.

Integration into Fluorinated Materials with Tailored Optoelectronic Properties

The introduction of fluorine-containing groups, such as the trifluoroethoxy moiety, into organic materials is a well-established strategy for tuning their optoelectronic properties. rsc.org Fluorine's high electronegativity can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. rsc.org This modification can improve charge injection and transport in electronic devices and increase the material's resistance to oxidative degradation. rsc.org

Table 1: Potential Effects of Trifluoroethoxy Group on Optoelectronic Properties

| Property | Influence of Trifluoroethoxy Group | Potential Application |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO levels rsc.org | Improved charge injection and stability in OLEDs and organic photovoltaics. |

| Band Gap | Can be tuned by molecular design rsc.orgresearchgate.net | Optimization of light absorption in solar cells and emission color in OLEDs. |

| Charge Carrier Mobility | Can be enhanced through favorable intermolecular interactions rsc.org | Improved performance of organic field-effect transistors (OFETs). |

| Photostability | Increased resistance to degradation | Longer device lifetimes. |

Role in the Development of Advanced Polymer Architectures and Coatings

The bifunctional nature of this compound, with its reactive hydrazine group and the property-modifying trifluoroethoxy substituent, makes it a valuable monomer or chain-end functionalizing agent in polymer chemistry. The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties.

For instance, polyhydrazides, which can be synthesized from dihydrazides and diacyl chlorides, are known for their high thermal stability. By analogy, polymers incorporating the this compound moiety could exhibit similar or even superior properties due to the presence of the fluorinated group. Such polymers could find use as high-performance plastics or in demanding coating applications.

Furthermore, the trifluoroethoxy group can impart hydrophobicity to polymer surfaces, leading to applications in water-repellent coatings. The ability to precisely control the chemical composition and architecture of polymers containing this building block opens up possibilities for creating materials with a wide range of tailored properties for advanced applications.

Precursor in the Synthesis of Specialty Chemicals for Industrial Applications

Phenylhydrazine (B124118) and its derivatives are important intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pharmaceuticals, and agrochemicals. orgsyn.orgresearchgate.net this compound serves as a precursor to specialty chemicals where the presence of a trifluoroethoxy group is advantageous.

For example, in the synthesis of azo dyes, the electronic properties of the diazonium salt precursor, which can be derived from the corresponding aniline (B41778), influence the color of the final dye. The trifluoroethoxy group would be expected to have a significant impact on the absorption spectrum of such dyes.

In the context of agrochemicals, the introduction of fluorine atoms can enhance the biological activity and metabolic stability of a molecule. nih.gov Therefore, derivatives of this compound could be explored as potential new herbicides, insecticides, or fungicides. The synthesis of such specialty chemicals often involves multi-step reaction sequences where the unique reactivity of the hydrazine functional group is exploited.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov The structure of this compound, with its hydrogen bond donor (N-H) and acceptor (N and O) sites, as well as an aromatic ring capable of π-stacking, makes it an interesting candidate for the construction of self-assembling systems.

The ability to control the self-assembly of molecules is essential for the bottom-up fabrication of functional nanomaterials. unibas.ch By designing molecules based on the this compound scaffold, it may be possible to create novel supramolecular materials with applications in areas such as sensing, catalysis, and drug delivery. ru.nl The formation of these ordered assemblies is driven by a delicate balance of intermolecular forces, which can be tuned by modifying the molecular structure. unibas.ch

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,2,2-Trifluoroethoxy)phenylhydrazine, and how is purification achieved?

The synthesis typically involves reacting 4-(2,2,2-trifluoroethoxy)aniline with hydrazine derivatives under acidic or reflux conditions. A common method is analogous to the preparation of phenylhydrazine hydrochlorides, where the aniline derivative is treated with hydrazine hydrate in ethanol or acetic acid. For purification, recrystallization from polar solvents (e.g., methanol or ethanol) is effective, as demonstrated in the isolation of phenylhydrazones and indole derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To confirm N–H and C–F stretches (e.g., 3300–3400 cm⁻¹ for N–H; 1100–1200 cm⁻¹ for C–F).

- ¹H/¹³C NMR : To identify aromatic protons, trifluoroethoxy group signals, and hydrazine NH protons.

- Mass spectrometry (ESI-MS) : For molecular ion peak validation and fragmentation pattern analysis.

These methods align with protocols used for structurally similar hydrazine derivatives .

Q. How does this compound react with carbonyl compounds (aldehydes/ketones), and what products are expected?

The compound reacts with aldehydes/ketones to form hydrazones, which are precursors for heterocyclic synthesis (e.g., indoles via Fischer indole synthesis). For example, under acidic reflux, it can cyclize with α,β-unsaturated ketones to yield trifluoroethoxy-substituted indoles or pyrazoles, depending on reaction conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoroethoxy) influence regioselectivity in heterocyclic synthesis?

The trifluoroethoxy group (–OCH₂CF₃) is strongly electron-withdrawing, directing electrophilic substitution to the para position and stabilizing intermediates in cyclization reactions. This contrasts with electron-donating groups (e.g., –OCH₃ in 4-methoxyphenylhydrazine), which favor different indole substitution patterns. Computational studies (DFT) can predict substituent effects on transition-state energies .

Q. What strategies minimize byproducts when using this compound in Fischer indole synthesis?

- Acid selection : Use mild acids (e.g., acetic acid) to avoid over-protonation.

- Temperature control : Gradual heating (e.g., 80–100°C) prevents decomposition.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

Byproduct formation (e.g., pyrazoles) can be monitored via HPLC or TLC, as seen in analogous phenylhydrazine reactions .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations assess the nucleophilicity of the hydrazine group and the electrophilicity of carbonyl carbons. For example, Fukui indices can identify reactive sites, while transition-state modeling explains regioselectivity in hydrazone formation. This approach is validated in studies on similar fluorinated phenylhydrazines .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?

- HPLC-MS : Detects low-abundance byproducts (e.g., pyrazoles or open-chain hydrazones).

- X-ray crystallography : Confirms crystal structures of ambiguous products.

- ²D NMR (COSY, HSQC) : Assigns complex coupling patterns in heterocycles.

These methods were critical in identifying unexpected pyrazole derivatives in phenylhydrazine reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.